![molecular formula C20H26N4O2 B5552017 8-(1H-imidazol-2-ylmethyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552017.png)

8-(1H-imidazol-2-ylmethyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

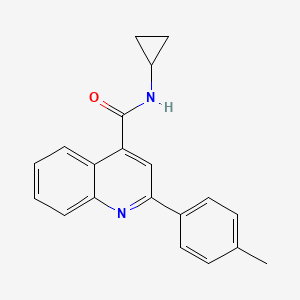

8-(1H-Imidazol-2-ylmethyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one is a chemical compound featuring an imidazole ring, known for its relevance in pharmaceutical chemistry due to its potential biological activities. This compound is part of a broader class of diazaspiro compounds, which have been studied for various biological activities, including antihypertensive and antimicrobial properties.

Synthesis Analysis

The synthesis of related diazaspiro compounds has been widely explored. For instance, Caroon et al. (1981) synthesized a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including variants substituted with different groups at the 8 position, for screening as antihypertensive agents (Caroon et al., 1981). Similarly, the synthesis of other imidazole-containing compounds, which are structurally related to the compound , has been reported in various studies, indicating a diverse synthetic approach to this class of compounds (Ramanathan, 2017).

Molecular Structure Analysis

The molecular structure of imidazole-based compounds is characterized by their aromatic heterocyclic nature, which contributes to their pharmacokinetic properties. Hu and Chen (2015) reported the crystal structure and spectroscopic properties of a similar compound, demonstrating intramolecular hydrogen bonding and intermolecular π-π stacking interactions (Hu & Chen, 2015).

Applications De Recherche Scientifique

Antihypertensive Activity

The synthesis and evaluation of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including compounds similar to the one , have been explored for their antihypertensive activity. These compounds were tested as antihypertensive agents, showing different degrees of activity based on their substitution patterns, particularly targeting alpha-adrenergic receptors without significant evidence of beta-adrenergic blocking activity. This research highlights the compound's potential application in developing antihypertensive treatments (Caroon et al., 1981).

Glycosidase Inhibition

Another study focused on the synthesis of a new scaffold involving carbocycles and substituted imidazolines, aimed at inhibiting glycosidases. This research suggests potential applications in designing specific inhibitors for glycosidases, which is critical for addressing various biochemical processes and diseases (Nakahara et al., 2008).

Antimicrobial Activity

Imidazole derivatives, including those structurally related to the compound , have been synthesized and assessed for their antimicrobial activity. Some of these compounds showed potential as antimicrobial agents, underlining the importance of imidazole-based compounds in developing new antimicrobial treatments (Maheta et al., 2012).

Anticancer Drug Metabolism

Research into the metabolism of novel anticancer agents structurally similar to the compound of interest has provided insights into their biotransformation and excretion pathways. Understanding these metabolic pathways is crucial for the development of effective cancer therapies (Lee et al., 2004).

Antibacterial and Cytotoxicity Studies

The synthesis and evaluation of N-heterocyclic carbene-silver complexes, incorporating imidazole derivatives similar to the compound , have demonstrated significant antibacterial activity and cytotoxic effects on cancer cell lines. These findings open up new avenues for the application of these compounds in antimicrobial and cancer research (Patil et al., 2010).

Propriétés

IUPAC Name |

8-(1H-imidazol-2-ylmethyl)-2-[(3-methoxyphenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c1-26-17-4-2-3-16(11-17)13-24-15-20(12-19(24)25)5-9-23(10-6-20)14-18-21-7-8-22-18/h2-4,7-8,11H,5-6,9-10,12-15H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSLGZVKRHEXOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CC3(CCN(CC3)CC4=NC=CN4)CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(1H-imidazol-2-ylmethyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-3-methyl-6-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5551934.png)

![N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5551946.png)

![N-[2-(1H-pyrazol-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5551947.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B5551971.png)

![8-chloro-2-(2-furyl)-4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]quinoline hydrochloride](/img/structure/B5551975.png)

![4-(2-chlorobenzyl)-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine](/img/structure/B5551980.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551999.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5552020.png)

![3-(2-phenoxyethyl)-8-[2-(tetrahydrofuran-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5552039.png)

![isopropyl 4-[(anilinocarbonyl)amino]benzoate](/img/structure/B5552047.png)